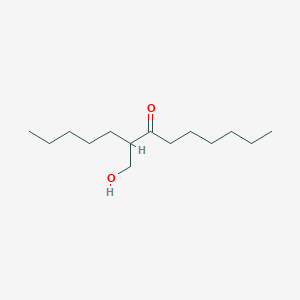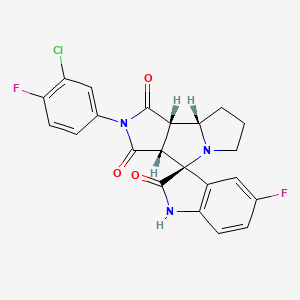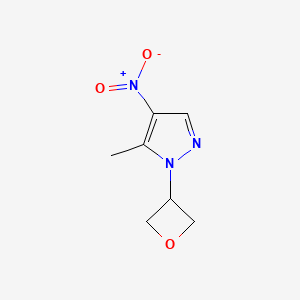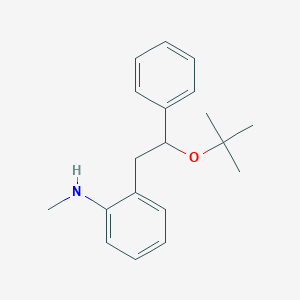![molecular formula C10H10N4O5 B12639416 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide CAS No. 918814-13-8](/img/structure/B12639416.png)
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a methyl group, and a nitrobenzoyl group, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide typically involves the reaction of 2-cyano-N-(2-nitrophenyl) acetamide with specific reagents under controlled conditions. One common method includes the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-amino-4-nitro-N-methylaniline and other substituted acetamides .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-nitro-N-methylaniline: Similar structure but differs in the position of the nitro group.
2-Cyano-N-(2-nitrophenyl) acetamide: Precursor used in the synthesis of the target compound.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with similar functional groups but different overall structure.
Uniqueness
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918814-13-8 |
|---|---|
Molekularformel |
C10H10N4O5 |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
[[1-amino-2-(methylamino)-2-oxoethylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C10H10N4O5/c1-12-9(15)8(11)13-19-10(16)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
PTJBPSRXOADXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)

![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)

![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)

![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
